molecular formula C21H29ClN2O3 B217226 2-[(4-ethoxyphenyl)-phenylcarbamoyl]oxyethyl-diethylazanium chloride CAS No. 100263-46-5

2-[(4-ethoxyphenyl)-phenylcarbamoyl]oxyethyl-diethylazanium chloride

Cat. No.: B217226
CAS No.: 100263-46-5
M. Wt: 392.9 g/mol
InChI Key: GPSKYSOIAXCOQF-UHFFFAOYSA-N
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Description

2-[(4-ethoxyphenyl)-phenylcarbamoyl]oxyethyl-diethylazanium chloride is a chemical compound with the molecular formula C21H29ClN2O3 and a molecular weight of 392.9 g/mol. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 2-[(4-ethoxyphenyl)-phenylcarbamoyl]oxyethyl-diethylazanium chloride involves multiple steps, typically starting with the reaction of p-ethoxy-N-phenylcarbanilate with diethylaminoethyl chloride under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine. Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[(4-ethoxyphenyl)-phenylcarbamoyl]oxyethyl-diethylazanium chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[(4-ethoxyphenyl)-phenylcarbamoyl]oxyethyl-diethylazanium chloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is utilized in biochemical assays and as a probe in studying biological processes.

    Industry: The compound is used in the manufacture of various industrial products, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(4-ethoxyphenyl)-phenylcarbamoyl]oxyethyl-diethylazanium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-[(4-ethoxyphenyl)-phenylcarbamoyl]oxyethyl-diethylazanium chloride can be compared with other similar compounds, such as:

    2-Diethylaminoethanol: This compound shares the diethylaminoethyl group but differs in its overall structure and applications.

    N-phenylcarbanilate derivatives: These compounds have similar core structures but may vary in their substituents and resulting properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

100263-46-5

Molecular Formula

C21H29ClN2O3

Molecular Weight

392.9 g/mol

IUPAC Name

2-[(4-ethoxyphenyl)-phenylcarbamoyl]oxyethyl-diethylazanium;chloride

InChI

InChI=1S/C21H28N2O3.ClH/c1-4-22(5-2)16-17-26-21(24)23(18-10-8-7-9-11-18)19-12-14-20(15-13-19)25-6-3;/h7-15H,4-6,16-17H2,1-3H3;1H

InChI Key

GPSKYSOIAXCOQF-UHFFFAOYSA-N

SMILES

CC[NH+](CC)CCOC(=O)N(C1=CC=CC=C1)C2=CC=C(C=C2)OCC.[Cl-]

Canonical SMILES

CC[NH+](CC)CCOC(=O)N(C1=CC=CC=C1)C2=CC=C(C=C2)OCC.[Cl-]

Synonyms

CARBANILIC ACID, p-ETHOXY-N-PHENYL-, 2-DIETHYLAMINOETHYL ESTER, MONOHY DROCHLORID

Origin of Product

United States

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